![molecular formula C18H23N3O4S B2509976 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 449784-65-0](/img/structure/B2509976.png)
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonding Patterns and Structural Analysis
Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveals insights into hydrogen-bonding patterns and structural arrangements in crystallography. These studies can help understand the molecular interactions and stability of similar compounds, providing a foundation for designing new materials or drugs with specific properties (López et al., 2010).
Catalysis and Synthesis Optimization
The chemoselective acetylation of 2-aminophenol using immobilized lipase to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, illustrates the potential for optimizing chemical synthesis processes. This could be relevant for synthesizing related compounds efficiently (Magadum & Yadav, 2018).
Computational and Pharmacological Potential
Investigations into the computational and pharmacological potential of heterocyclic derivatives, including pyrazoles, offer insights into toxicity assessment, tumor inhibition, and other bioactivities. These studies demonstrate the versatility of such compounds in therapeutic applications (Faheem, 2018).
Antioxidant and Anticancer Activity
The synthesis and evaluation of novel coordination complexes constructed from pyrazole-acetamide derivatives, and their significant antioxidant activity, underscore the potential for developing new anticancer agents or antioxidants from structurally similar compounds (Chkirate et al., 2019).
Antimicrobial Activities
Research on thiazole derivatives incorporating pyrazole moieties, and their significant anti-bacterial and anti-fungal activities, highlight the potential for developing new antimicrobial agents from related compounds (Saravanan et al., 2010).
properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)21-17(14-10-26(23,24)11-15(14)20-21)19-16(22)9-12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAAEOIOKRYFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide |
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